molecular formula C19H37N3O3 B14788133 tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14788133
M. Wt: 355.5 g/mol
InChI Key: UCWTTXUCBCVIQG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is a chiral small molecule featuring a piperidine ring core substituted with a tert-butyl carbamate group at position 1 and a methyl-linked amide moiety at position 2. The amide side chain contains an (S)-configured 2-amino-N-isopropyl-3-methylbutanamido group, which introduces steric and electronic complexity. This compound is likely a synthetic intermediate or bioactive molecule, given the prevalence of piperidine and tert-butyl carbamate motifs in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C19H37N3O3

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 2-[[(2-amino-3-methylbutanoyl)-propan-2-ylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H37N3O3/c1-13(2)16(20)17(23)22(14(3)4)12-15-10-8-9-11-21(15)18(24)25-19(5,6)7/h13-16H,8-12,20H2,1-7H3

InChI Key

UCWTTXUCBCVIQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1CCCCN1C(=O)OC(C)(C)C)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. The process often includes the protection of functional groups, formation of the piperidine ring, and subsequent functionalization to introduce the desired substituents. Common reagents used in these reactions include tert-butyl (dimethyl)silyl chloride, n-BuLi, and DMF .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds . This approach allows for efficient and scalable synthesis, which is crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group and the piperidine ring makes it a versatile compound in organic synthesis.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures and solvents to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and interact with proteins makes it a candidate for drug discovery and development.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its structure allows for the modification of pharmacokinetic properties, making it a valuable scaffold for the design of new drugs .

Industry: In the industrial sector, this compound is used in the synthesis of various pharmaceuticals and fine chemicals. Its versatility and reactivity make it an important intermediate in the production of high-value products .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The piperidine ring and the tert-butyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features

The table below highlights structural and synthetic differences between the target compound and analogs from the literature:

Compound Name Core Structure Key Substituents Stereochemistry
Target Compound Piperidine 1: tert-Butyl carbamate; 2: (S)-2-amino-N-isopropyl-3-methylbutanamido methyl linker (S)-configuration at amide side chain
tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate Cyclopentane 3: Isopropyl; 3: Trifluoromethyl-phenyl-tetrahydropyridinyl carbonyl (1R,3S)-configured cyclopentane
tert-Butyl (S)-2-(((S)-1-(allyloxy)-3-(4-fluorophenyl)-1-oxopropan-2-yl)carbamoyl)piperidine-1-carboxylate (S,S-24g) Piperidine 1: tert-Butyl carbamate; 2: Allyloxy-4-fluorophenyl propanoyl carbamoyl (S,S)-configured carbamoyl linkage

Key Observations :

  • The target compound and S,S-24g share a piperidine core but differ in substituents.
  • The cyclopentane-based analog introduces a trifluoromethyl group, which improves metabolic stability and lipophilicity compared to the target’s amino-isopropyl side chain.

Analysis :

  • The high yield (95%) for S,S-24g suggests that HBTU/NEt₃ in DCM is efficient for piperidine-carbamate couplings. The target compound may require similar conditions for amide bond formation.
  • The use of BOP reagent in the cyclopentane analog indicates flexibility in reagent choice for sterically hindered substrates.

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons with S,S-24g provide insights:

  • ¹H NMR : S,S-24g exhibits signals for the tert-butyl group (δ ~1.4 ppm), piperidine protons (δ ~1.5–3.0 ppm), and fluorophenyl/allyloxy groups (δ ~5–7 ppm). The target compound would show analogous peaks for tert-butyl and piperidine, with additional signals for the isopropyl and methyl groups in the side chain.
  • IR : Strong carbonyl stretches (~1680–1720 cm⁻¹) for carbamate and amide groups are expected in both compounds.

Biological Activity

Tert-Butyl 2-(((S)-2-amino-N-isopropyl-3-methylbutanamido)methyl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. Its unique structural features, including a tert-butyl group and an amino acid moiety, contribute to its potential biological activity and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H37N3O3C_{19}H_{37}N_{3}O_{3}, with a molecular weight of approximately 341.49 g/mol. The compound features several functional groups that are crucial for its reactivity and biological properties, including:

  • Tert-butyl group : Enhances lipophilicity and stability.
  • Piperidine ring : Provides basicity and potential for receptor interactions.
  • Carboxylate functionality : Essential for binding interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes. Interaction studies have shown that this compound may modulate the activity of various biological pathways, making it a candidate for therapeutic applications.

Binding Affinity Studies

Research has indicated that the compound exhibits notable binding affinity to certain molecular targets, which can lead to various therapeutic effects. Techniques such as homogenous time-resolved fluorescence (HTRF) assays have been employed to assess these interactions. For instance, compounds similar in structure have been tested against programmed cell death protein 1 (PD-1) pathways, demonstrating significant biological activity in immune modulation .

Case Studies

  • Antimicrobial Activity : A study reported that derivatives of piperidine compounds exhibited minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis, highlighting the potential of similar compounds in treating bacterial infections. The MIC values ranged from 0.5 to over 512 μg/mL, with certain derivatives showing significantly lower MICs compared to standard treatments .
  • Cytotoxicity Assays : Cytotoxicity towards non-cancerous cell lines has been evaluated using methods such as the MTT assay. The selectivity index (SI) was calculated to assess the safety profile of these compounds, indicating that certain derivatives were non-toxic at concentrations effective against pathogenic strains .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
(S)-Methyl 1-(tert-butoxycarbonylamino)propanoyl)pyrrolidine-2-carboxylatePyrrolidine ring with carbamate moietyUsed in enantioselective synthesis
(S)-tert-butyl 3-(3-chloro-4-fluorophenyl)azetidine-1-carboxylateAzetidine ringDistinct pharmacological properties
(S)-tert-butyl 3-(4-methoxyphenyl)azetidine-1-carboxylateSimilar azetidine structurePotential antitumor agent

These comparisons illustrate the unique properties of this compound relative to other compounds in its class.

Q & A

Basic: What are the optimal conditions for synthesizing this compound while ensuring high enantiomeric purity?

The synthesis typically involves peptide coupling reagents such as HBTU or EDCI in anhydrous dichloromethane (DCM) with a tertiary amine base (e.g., NEt3). For example, coupling (S)-1-Boc-piperidine-2-carboxylic acid with a chiral amine precursor under dry DCM at room temperature for 4 days achieved a 95% yield . To ensure enantiomeric purity:

  • Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) to monitor stereochemistry.
  • Optimize reaction temperature (0–20°C) to minimize racemization, as seen in analogous syntheses .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (CDCl₃) to verify backbone connectivity and Boc-protection. For instance, δ 1.4 ppm (tert-butyl) and δ 3.1–4.2 ppm (piperidine protons) are diagnostic .
  • IR Spectroscopy : Confirm carbamate C=O stretches near 1680–1700 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (±2 ppm error).

Basic: What safety precautions are required when handling this compound in the lab?

  • Storage : Stable at 2–8°C in inert, airtight containers. Avoid strong oxidizers (e.g., peroxides) due to incompatibility .
  • Hazards : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and eye protection .

Advanced: How can stereochemical integrity be maintained during multi-step syntheses involving sensitive functional groups?

  • Stereoretentive Coupling : Use HBTU over EDCI for amide bond formation to reduce epimerization, as demonstrated in analogous piperidine-carboxylate syntheses .
  • Chiral Auxiliaries : Temporarily introduce Boc or Fmoc groups to protect amines, which can be cleaved under mild acidic conditions without racemization .

Advanced: What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group?

  • Acid Selection : Use TFA in DCM (1:1 v/v) at 0°C to cleave Boc groups selectively, minimizing piperidine ring opening .
  • Quenching : Neutralize excess acid with NaHCO₃ immediately post-deprotection to prevent degradation .

Advanced: How should researchers address discrepancies in NMR data between synthetic batches?

  • Solvent Effects : Ensure consistent deuterated solvent use (e.g., CDCl₃ vs. DMSO-d6), as proton shifts vary with polarity .
  • Impurity Profiling : Perform LC-MS to detect byproducts (e.g., diastereomers or oxidized species) that may arise from incomplete purification .

Advanced: What orthogonal protection methods are suitable for concurrent amine and piperidine functionalization?

  • Dual Protection : Combine Boc (acid-labile) for the piperidine nitrogen with Alloc (allyloxycarbonyl, palladium-cleavable) for the primary amine. This allows sequential deprotection without cross-reactivity .
  • Case Study : A related compound used Boc and Fmoc groups, enabling selective deprotection via piperidine ring functionalization .

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